molecular formula C11H12N2 B8012071 1-Cyclopropylindol-5-amine

1-Cyclopropylindol-5-amine

Cat. No.: B8012071
M. Wt: 172.23 g/mol
InChI Key: MRMKLRKVAWCWBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropylindol-5-amine is a heterocyclic compound featuring an indole core substituted with a cyclopropyl group at the 1-position and an amine group at the 5-position. The indole scaffold is widely recognized for its biological relevance, often serving as a pharmacophore in medicinal chemistry. The cyclopropyl moiety may enhance metabolic stability and influence binding interactions due to its rigid, three-membered ring structure .

Properties

IUPAC Name

1-cyclopropylindol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c12-9-1-4-11-8(7-9)5-6-13(11)10-2-3-10/h1,4-7,10H,2-3,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMKLRKVAWCWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CC3=C2C=CC(=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Molecular Weight and Solubility: Indole/indazole derivatives (e.g., 1-(1-Methylindol-5-yl)cyclopropan-1-amine, MW 186.25) exhibit higher molecular weights compared to pyrrolidine analogs (e.g., 1-Cyclopropylpyrrolidin-3-amine, MW 126.20) due to the aromatic indole ring .

Thermal Stability :

  • Predicted boiling points for indole derivatives (e.g., 343.4°C for 1-(1-Methylindol-5-yl)cyclopropan-1-amine) suggest higher thermal stability compared to smaller heterocycles like pyrrolidine .

Acidity/Basicity :

  • The pKa of the amine group in 1-(1-Methylindol-5-yl)cyclopropan-1-amine is predicted to be 9.32, indicating moderate basicity, which may influence protonation states under physiological conditions .

Common Trends:

  • Fire Hazards: Nitrogen-containing heterocycles may release toxic gases (e.g., NOx, CO) during combustion .

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